
Berotralstat
Descripción general
Descripción
BCX-7353, también conocido como berotralstat, es un potente inhibidor oral de la calicreína plasmática de molécula pequeña. Se utiliza principalmente para la profilaxis de los ataques de angioedema hereditario. El angioedema hereditario es un trastorno genético caracterizado por episodios recurrentes de hinchazón grave en varias partes del cuerpo, incluida la piel, el tracto gastrointestinal y las vías respiratorias . BCX-7353 ha sido desarrollado por BioCryst Pharmaceuticals y se comercializa bajo el nombre comercial Orladeyo .
Mecanismo De Acción
BCX-7353 ejerce sus efectos inhibiendo selectivamente la calicreína plasmática, una enzima involucrada en la liberación de bradicinina. La bradicinina es un péptido biológico principal que promueve la hinchazón y el dolor asociados con los ataques de angioedema hereditario. Al bloquear la actividad enzimática de la calicreína plasmática, BCX-7353 evita la formación de bradicinina, lo que reduce la frecuencia y la gravedad de los ataques de angioedema .
Análisis Bioquímico
Biochemical Properties
Berotralstat plays a significant role in biochemical reactions by inhibiting the enzymatic activity of plasma kallikrein . Plasma kallikrein is a serine protease essential for the formation of bradykinin . By blocking plasma kallikrein, this compound decreases the production and accumulation of bradykinin , a major biologic peptide that promotes swelling and pain associated with attacks of HAE .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to prevent the formation of bradykinin . Bradykinin is known to cause localized tissue edema during attacks of HAE . By inhibiting the production of bradykinin, this compound helps to prevent these attacks .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of plasma kallikrein . This prevents the release of bradykinin, thereby reducing swelling and pain associated with HAE attacks .
Temporal Effects in Laboratory Settings
This compound has been studied in various clinical trials . The pharmacokinetics of this compound were characterized by population pharmacokinetic modeling of data from 13 clinical studies and a total of 771 healthy subjects and patients with HAE .
Metabolic Pathways
This compound’s role in metabolic pathways is primarily related to its inhibition of plasma kallikrein . This prevents the formation of bradykinin, thereby influencing the biochemical reactions associated with HAE attacks .
Transport and Distribution
As an orally administered drug , it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.
Subcellular Localization
The subcellular localization of this compound is not specified in the search results. As a small molecule inhibitor, it is likely to be able to cross cell membranes and exert its effects within cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de BCX-7353 implica varios pasos clave, comenzando con el 3-aminobenzaldehído. El proceso incluye reacciones de ciclación, reducción de amonificación y oxidación. El intermedio ácido 1-[3-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]phenyl]-3-(trifluoromethyl)-1H-pyrazole-5-formic se prepara a través de estas reacciones .
Métodos de producción industrial
La producción industrial de BCX-7353 está diseñada para ser rápida, conveniente, económica y respetuosa con el medio ambiente. El proceso utiliza materias primas fácilmente disponibles y es adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones
BCX-7353 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Responsable del metabolismo de muchos medicamentos y productos químicos ambientales.
Reducción: Implica la ganancia de electrones o una disminución en el estado de oxidación.
Sustitución: Implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis de BCX-7353 incluyen agentes de ciclación, agentes reductores y agentes oxidantes. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final .
Principales productos formados
El producto principal formado a partir de estas reacciones es el propio BCX-7353, que es un inhibidor de la calicreína plasmática altamente específico y eficaz .
Aplicaciones Científicas De Investigación
BCX-7353 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como compuesto modelo para estudiar la inhibición de la calicreína plasmática.
Biología: Investigado por sus efectos sobre el sistema calicreína-quinina y su papel en el angioedema hereditario.
Medicina: Utilizado para la profilaxis de los ataques de angioedema hereditario, reduciendo significativamente la frecuencia y la gravedad de los ataques
Industria: Empleado en el desarrollo de nuevos agentes terapéuticos dirigidos al sistema calicreína-quinina
Comparación Con Compuestos Similares
Compuestos similares
Ecallantide: Otro inhibidor de la calicreína plasmática utilizado para el tratamiento del angioedema hereditario.
Icatibant: Un antagonista del receptor B2 de bradicinina utilizado para el tratamiento agudo de los ataques de angioedema hereditario.
Lanadelumab: Un anticuerpo monoclonal que inhibe la calicreína plasmática y se utiliza para la profilaxis de los ataques de angioedema hereditario.
Unicidad de BCX-7353
BCX-7353 es único en su biodisponibilidad oral y régimen de dosificación una vez al día, lo que lo convierte en una opción conveniente para los pacientes. A diferencia de otros tratamientos que requieren administración subcutánea o intravenosa, BCX-7353 se puede tomar por vía oral, lo que mejora el cumplimiento del paciente y la calidad de vida .
Propiedades
IUPAC Name |
2-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F4N6O/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41)/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNXMBYCBRBRFD-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN[C@@H](C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F4N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336676 | |
| Record name | Berotralstat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hereditary angioedema (HAE) is a rare genetic disorder associated with severe swelling of the skin and upper airway. It is caused by mutations in the regulatory or coding regions of the gene that encodes C1 inhibitor (SERPING1), which result in either a deficiency (type I) or dysfunction (type II) of C1 inhibitor (C1 esterase inhibitor, C1-INH). C1 inhibitor is a serine protease inhibitor that normally regulates bradykinin production by covalently binding to and inactivating plasma kallikrein. Plasma kallikrein is a protease that cleaves high-molecular-weight-kininogen (HMWK) to generate cleaved HMWK (cHMWK). During HAE attacks, the levels of plasma kallikrein fall, leading to the cleavage of high-molecular-weight-kininogen and the release of bradykinin, a potent vasodilator that increases vascular permeability. Bradykinin plays a major role in promoting edema and pain associated with HAE. Patients with HAE cannot properly regulate plasma kallikrein activity due to the deficiency or dysfunction of a serum inhibitor of C1 inhibitor, leading to uncontrolled increases in plasma kallikrein activity and recurrent angioedema attacks. Berotralstat is a potent inhibitor of plasma kallikrein that works by binding to plasma kallikrein and blocking its proteolytic activity, thereby controlling excess bradykinin generation. | |
| Record name | Berotralstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15982 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1809010-50-1 | |
| Record name | Berotralstat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809010501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berotralstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15982 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Berotralstat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401336676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BEROTRALSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZA0KB1BDQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




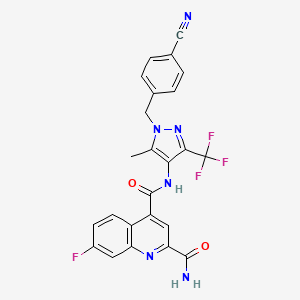
![3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide](/img/structure/B605961.png)
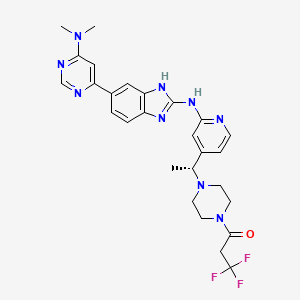

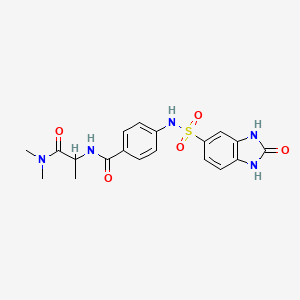
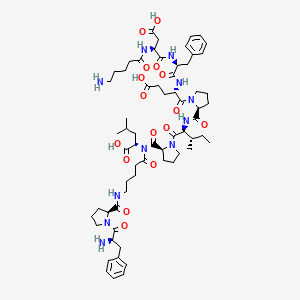
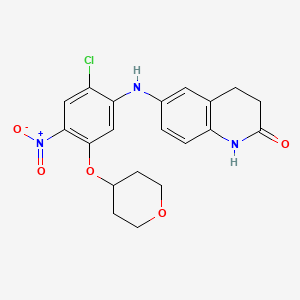
![N-(3-azidopropyl)-3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanamide](/img/structure/B605982.png)
